molecular formula C4H6O3 B103373 3-Hydroxydihydrofuran-2(3H)-one CAS No. 19444-84-9

3-Hydroxydihydrofuran-2(3H)-one

Cat. No. B103373
CAS RN: 19444-84-9
M. Wt: 102.09 g/mol
InChI Key: FWIBCWKHNZBDLS-UHFFFAOYSA-N
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Description

3-Hydroxydihydrofuran-2(3H)-one is a chemical compound that is part of the furan family, characterized by a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound has a hydroxyl group attached, which significantly affects its chemical properties and reactivity.

Synthesis Analysis

The synthesis of hydroxyfuran derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols, which yields 3-halohydrofurans under mild conditions with cis diastereoselectivity . Another method includes the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids, leading to the formation of 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, a one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite catalysis under solvent-free conditions . A domino reaction involving 1,4-enediones and phenacyl pyridinium halides has been used to create 2-hydroxy-2,3-dihydrofuran derivatives . Furthermore, a simple synthesis route for substituted 3-hydroxyfuran-2(5H)-ones has been established through regioselective synthesis and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of hydroxyfuran derivatives can be complex and diverse. X-ray single-crystal diffraction studies have been used to establish the structures of these compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone . The presence of substituents on the furan ring can significantly influence the molecular conformation and, consequently, the chemical reactivity of these molecules.

Chemical Reactions Analysis

Hydroxyfuran derivatives participate in various chemical reactions. For instance, photochemical synthesis methods have been employed to create 3-hydroxyphenanthro[9,10-c]furan-1(3H)-ones from α-keto acids and alkynes through photo-induced radical addition/cyclization processes . The reactivity of these compounds is also influenced by the presence of hydroxyl groups, which can form intramolecular hydrogen bonds, affecting the stability and conformation of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyfuran derivatives, such as methoxyfurans, are crucial in biofuel synthesis processes. Computational chemistry has been used to calculate enthalpies, entropies, and heat capacities for methoxyfurans and their radicals, providing insights into their stability and reaction paths . The bond dissociation energies of the furan ring and methoxy-methyl C-H bonds have been determined, highlighting the potential sites for initial decomposition paths during combustion .

Scientific Research Applications

Catalytic Reactions

  • 3-Hydroxydihydrofuran-2(3H)-one is used in catalytic reactions, such as the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols, providing a method for the efficient synthesis of 3-halohydrofurans. This reaction is applicable to various functional groups and halide sources, suggesting a broad utility in organic synthesis (Mothe, Kothandaraman, Rao, & Chan, 2011).

Synthesis of Bioactive Compounds

  • It has been used as a chiral building block in the synthesis of new δ-sugar amino acids, which have potential applications in developing peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).

Pharmaceutical Research

Organic Synthesis

  • 3-Hydroxydihydrofuran-2(3H)-one is used in the enantioselective organocatalytic Friedel-Crafts alkylation reaction of indoles, facilitating the synthesis of chiral γ-lactones and γ-lactams. This showcases its role in enabling highly selective and efficient organic synthesis processes (Riguet, 2011).

Crystallography and Material Science

  • In crystallography and material science, studies have been conducted on compounds like 2-C-Phenylerythrono-1,4-lactone to understand molecular interactions and properties, which can be informative for material design and drug development (Robinson, Taylor, & Tiekink, 2009).

Environmental Biodegradation

  • It has also been identified as a biodegradation product in environmental studies, such as the degradation of 2-Ethylhexyl nitrate by Mycobacterium austroafricanum, suggesting its relevance in understanding and managing environmental pollutants (Nicolau, Kerhoas, Lettéré, Jouanneau, & Marchal, 2008).

Biomedical Applications

  • In biomedical applications, it's been investigated in the context of polyhydroxyalkanoates (PHA) for tissue engineering, indicating its potential in biomedical device development (Chen & Wu, 2005).

properties

IUPAC Name

3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBCWKHNZBDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941181
Record name 3-Hydroxyoxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydihydrofuran-2(3H)-one

CAS RN

19444-84-9
Record name α-Hydroxy-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19444-84-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-gamma-butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019444849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyoxolan-2-one
Source EPA DSSTox
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Record name 3-hydroxydihydrofuran-2(3H)-one
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Record name 2-HYDROXY-.GAMMA.-BUTYROLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HS Chen, A Wang, H Sorek, JD Lewis… - …, 2016 - Wiley Online Library
Sn‐BEA zeolite is known to catalyze the aldose‐to‐ketose isomerization of xylose and glucose; however, the selectivity to pentose and hexose isomers is not stoichiometric, suggesting …
GK Brown, CH Cromby, NJ Manning… - Journal of inherited …, 1987 - Wiley Online Library
In addition to the previously reported abnormalities, urine extracts from three cases of succinic semialdehyde dehydrogenase deficiency have shown consistently increased amounts of 2…
Number of citations: 90 onlinelibrary.wiley.com
JS Jin, T Tobo, MH Chung, C Ma, M Hattori - Food chemistry, 2012 - Elsevier
For the purpose of surveying naturally occurring precursors of oestrogenic substances, and their metabolic processes, to mammalian lignans such as enterodiol (END) and …
Number of citations: 14 www.sciencedirect.com
YP Zhao, WW Zhu, XY Wei, X Fan, JP Cao… - Bioresource …, 2013 - Elsevier
Pine liquefaction (PL) and re-liquefaction of its liquefaction residues in sub- and supercritical methanol, water or methanol/water mixed solvents (MWMSs) was investigated. The results …
Number of citations: 46 www.sciencedirect.com
J Wu, T Tokunaga, M Kondo, K Ishigami… - Journal of natural …, 2015 - ACS Publications
Three novel compounds, erinaceolactones A to C (1–3), and a known compound (4) were isolated from the culture broth of Hericium erinaceus. The planar structures of 1–3 were …
Number of citations: 44 pubs.acs.org
K Moon, J Cha - Foods, 2020 - mdpi.com
The roots of Salvia miltiorrhiza are known to exhibit antioxidant and antibacterial activities. To improve the antioxidant and antibacterial activities of S. miltiorrhiza roots, the roots were …
Number of citations: 14 www.mdpi.com
D Kwon, SS Lee, S Jung, YK Park, YF Tsang… - Chemical Engineering …, 2020 - Elsevier
Considering the global production of banana, a large amount of banana peel (BP) waste is being generated world widely. Thus, pyrolysis of BP was investigated to develop a …
Number of citations: 30 www.sciencedirect.com
Y Lu, XY Wei, JP Cao, P Li, FJ Liu, YP Zhao, X Fan… - Bioresource …, 2012 - Elsevier
Detailed compositional analysis of a bio-oil (BO) from pyrolysis of rice husk was carried out. The BO was extracted sequentially with n-hexane, CCl 4 , CS 2 , benzene and CH 2 Cl 2 . In …
Number of citations: 78 www.sciencedirect.com
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
Total syntheses of the microtubule stabilizing antitumor drugs epothilone B and D are described, starting from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate…
Number of citations: 181 pubs.acs.org
J Xu, AH Aly, V Wray, P Proksch - Tetrahedron Letters, 2011 - Elsevier
A detailed chemical investigation of the minor metabolites produced by the endophytic fungus Pestalotiopsis sp. isolated from the Chinese mangrove Rhizophora mucronata afforded …
Number of citations: 96 www.sciencedirect.com

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